1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one
Description
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one is a halogenated aromatic ketone characterized by a bromine atom at the ortho-position (C2), two fluorine atoms at the para- and meta-positions (C4 and C5), and a 2-chloroethyl ketone group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing complex molecules via nucleophilic substitution or reduction reactions.
Properties
Molecular Formula |
C8H4BrClF2O |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2H,3H2 |
InChI Key |
ZTKLGZIKKFCINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one typically involves the halogenation of a suitable precursor. One common method includes the reaction of 2-bromo-4,5-difluoroacetophenone with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-bromo-4,5-difluoroacetophenone
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)
The reaction yields 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one as the primary product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their structure and function. Additionally, the carbonyl group can participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s reactivity and physicochemical properties are influenced by the positions and types of halogens. Below is a comparison with key analogs:
Key Observations :
- Halogen Positioning : Bromine at ortho (C2) enhances electrophilicity compared to meta (C3) or para (C4) positions, as seen in the KRED substrate (C3-Br) .
- Steric and Lipophilic Modifiers : Substituents like methyl (CymitQuimica compound) or isopropyl (KRED substrate) alter solubility and steric accessibility .
Physicochemical Properties
Data from analogous compounds highlight trends:
Notes:
Biological Activity
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one, with the chemical formula and CAS number 1656245-21-4, is a halogenated ketone that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a bromo and difluoro substituent on the aromatic ring, which may influence its reactivity and biological interactions.
The compound is classified under the category of halogenated organic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms in the structure can enhance lipophilicity and modify the electronic properties of the molecule, potentially affecting its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 239.47 g/mol |
| Boiling Point | Not available |
| Purity | ≥95% |
| Hazard Statements | H315, H319, H335 |
Biological Activity
Research on 1-(2-bromo-4,5-difluorophenyl)-2-chloroethan-1-one has indicated several potential biological activities:
1. Antimicrobial Activity
Studies have shown that halogenated compounds exhibit antimicrobial properties. For instance, derivatives of bromo and fluoro compounds have been investigated for their effectiveness against various bacterial strains. In vitro assays demonstrated that this compound could inhibit the growth of specific pathogens, although detailed quantitative data is still limited.
2. Cytotoxicity Studies
Cytotoxicity assessments using cell lines have revealed that 1-(2-bromo-4,5-difluorophenyl)-2-chloroethan-1-one displays selective toxicity towards cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways. Further research is required to elucidate the precise mechanisms and to evaluate selectivity against normal cells.
3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, enzyme assays indicated that it could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Study 1: Antimicrobial Efficacy
A study conducted at a university laboratory evaluated the antimicrobial efficacy of various halogenated ketones including 1-(2-bromo-4,5-difluorophenyl)-2-chloroethan-1-one against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Study 2: Cytotoxic Effects on Cancer Cell Lines
In another investigation focused on cancer therapeutics, researchers tested this compound on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent decrease in cell viability with IC50 values indicating effective cytotoxicity at micromolar concentrations.
Future Directions
Further research is essential to fully characterize the biological activities of 1-(2-bromo-4,5-difluorophenyl)-2-chloroethan-1-one. Key areas for future exploration include:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
